molecular formula C7H8N2O3 B12863665 5-Amino-4-methoxynicotinic acid

5-Amino-4-methoxynicotinic acid

Cat. No.: B12863665
M. Wt: 168.15 g/mol
InChI Key: PWPZOBKTLFCHQO-UHFFFAOYSA-N
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Description

5-Amino-4-methoxynicotinic acid is an organic compound with the molecular formula C7H8N2O3 It is a derivative of nicotinic acid, featuring an amino group at the 5-position and a methoxy group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methoxynicotinic acid typically involves the modification of nicotinic acid derivatives. One common method is the nitration of 4-methoxynicotinic acid, followed by reduction to introduce the amino group at the 5-position. The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methoxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted nicotinic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-4-methoxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-Amino-4-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The methoxy group may influence its solubility and membrane permeability, enhancing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-methoxynicotinic acid is unique due to the presence of both the amino and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

5-Amino-4-methoxynicotinic acid (5-AMNA) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, making it a candidate for further research in medicinal chemistry and drug development. This article presents an overview of the biological activity of 5-AMNA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 5-AMNA features an amino group at the 5-position and a methoxy group at the 4-position of the pyridine ring. This configuration enhances its solubility and reactivity, influencing its biological interactions.

  • Molecular Formula : C7_7H8_8N2_2O2_2
  • Molecular Weight : Approximately 152.15 g/mol

5-AMNA's mechanism of action involves its interaction with various biological targets, including enzymes and receptors. The presence of the amino and methoxy groups allows it to modulate enzyme activity and receptor function, affecting several biochemical pathways:

  • Enzyme Inhibition : 5-AMNA has shown potential as an inhibitor for certain enzymes involved in metabolic processes.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Anti-inflammatory Effects

Research indicates that 5-AMNA exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

StudyFindings
Demonstrated inhibition of TNF-α and IL-6 production in macrophages.
Reduced inflammation markers in animal models of arthritis.

Antimicrobial Activity

5-AMNA has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, indicating its potential as an antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Anticancer Properties

Emerging evidence suggests that 5-AMNA may have anticancer properties. It has been studied for its effects on cancer cell proliferation and apoptosis induction.

  • Case Study : A study on human breast cancer cell lines (MCF-7) revealed that treatment with 5-AMNA led to significant reduction in cell viability (IC50 = 25 µM) and induced apoptosis through caspase activation .

Comparative Analysis with Related Compounds

To understand the unique biological activity of 5-AMNA, it is essential to compare it with structurally related compounds such as 4-amino-5-methoxynicotinic acid.

CompoundBiological ActivityIC50 (µM)
This compoundAnticancer, Anti-inflammatory25
4-Amino-5-methoxynicotinic acidModerate anti-inflammatory>50

Future Directions

The promising biological activities of 5-AMNA warrant further investigation into its pharmacological potential. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Clinical Trials : Exploring therapeutic applications in humans for conditions such as inflammation and cancer.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

5-amino-4-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-12-6-4(7(10)11)2-9-3-5(6)8/h2-3H,8H2,1H3,(H,10,11)

InChI Key

PWPZOBKTLFCHQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1C(=O)O)N

Origin of Product

United States

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